molecular formula C17H22ClNO4 B1216918 Cocaine hydrochloride CAS No. 53-21-4

Cocaine hydrochloride

Cat. No.: B1216918
CAS No.: 53-21-4
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-VZXSFKIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cocaine hydrochloride is a fine white powder with a bitter and numbing taste. It is derived from the leaves of the coca plant, primarily found in South America. This compound is known for its potent stimulant effects on the central nervous system and is used both medically and recreationally. Medically, it is used as a local anesthetic, particularly in surgeries involving the mucous membranes of the mouth, nose, and throat .

Mechanism of Action

Target of Action

Cocaine hydrochloride primarily targets the dopamine, serotonin, and norepinephrine transport proteins in the brain . These proteins are responsible for the reuptake of their respective neurotransmitters into pre-synaptic neurons .

Mode of Action

This compound acts by inhibiting the reuptake of dopamine, serotonin, and norepinephrine into pre-synaptic neurons . This is achieved by reversibly binding to and inactivating sodium channels . The compound also inhibits voltage-gated sodium channels, thus halting electrical impulse propagation .

Biochemical Pathways

This compound impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .

Pharmacokinetics

This compound exhibits exceptional ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It undergoes a hydrophobic collapse, which may account for its unprecedented capacity to cross biological membranes . This property contributes to its high bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its effect on dopamine levels, which is most responsible for the addictive property of cocaine . It can exert local anesthetic action by inhibiting voltage-gated sodium channels, thus halting electrical impulse propagation . Cocaine also impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production, transit, and consumption of the drug can exact a heavy environmental toll, impacting tropical forests, freshwater, and estuary ecosystems . Moreover, the susceptibility to drug abuse is influenced by environmental factors that are unique to psychostimulants .

Biochemical Analysis

Biochemical Properties

Cocaine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition halts electrical impulse propagation, leading to its local anesthetic effects . Additionally, this compound interacts with various enzymes and proteins, including monoamine transporters such as dopamine, norepinephrine, and serotonin transporters. By hindering the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of monoamine reuptake leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which in turn affects cell signaling pathways and gene expression . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with monoamine transporters. By binding to these transporters, this compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the stimulant effects associated with this compound. Furthermore, this compound can inhibit voltage-gated sodium channels, contributing to its local anesthetic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and exposure to light . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in neurotoxicity and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce stimulant effects, including increased locomotor activity and enhanced neurotransmission . At high doses, this compound can induce toxic effects, such as seizures, cardiovascular complications, and neurotoxicity . Threshold effects have been observed, where the severity of adverse effects increases with higher doses of this compound .

Metabolic Pathways

This compound is metabolized primarily in the liver by enzymes such as cytochrome P450 and carboxylesterases . The main metabolites of this compound include ecgonine methyl ester and benzoylecgonine . These metabolites can further undergo biotransformation, leading to the formation of other compounds such as norcocaine and cocaethylene . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects . This compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various subcellular compartments, including the cytoplasm and organelles . Post-translational modifications and targeting signals can direct this compound to specific compartments, affecting its activity and function . The subcellular localization of this compound plays a crucial role in its biochemical and pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cocaine hydrochloride involves several steps. Initially, coca leaves are soaked in alkaline liquids to extract the cocaine. Sulfuric acid is then applied to extract the dissolved cocaine. The resulting paste is processed further by adding acid and potassium to eliminate impurities, followed by the use of bicarbonate to separate the base. Finally, a solvent is added, and the mixture is soaked again in acid to obtain the this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The coca leaves are harvested and processed in large quantities. The extracted cocaine is purified through multiple stages to ensure high purity and quality. The final product is then crystallized to form this compound .

Chemical Reactions Analysis

Types of Reactions: Cocaine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and the formation of its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, potassium, bicarbonate, and various solvents like ether and ethyl acetate. These reagents help in the extraction, purification, and conversion processes .

Major Products Formed: The major products formed from the reactions of this compound include ecgonine methyl ester and benzoylecgonine. These metabolites are primarily formed in the liver and are used as biomarkers for cocaine use .

Scientific Research Applications

Cocaine hydrochloride has several scientific research applications. In chemistry, it is used to study the properties of alkaloids and their reactions. In biology, it is used to understand the effects of stimulants on the central nervous system. Medically, it is used as a local anesthetic for surgeries involving mucous membranes. Additionally, it is used in the study of addiction and the development of treatments for substance abuse .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cocaine hydrochloride include dimethocaine, procaine, and lidocaine. These compounds share similar structures and mechanisms of action but differ in their potency and duration of effects .

Uniqueness: this compound is unique due to its potent stimulant effects and its ability to act as both a local anesthetic and a central nervous system stimulant. Unlike other similar compounds, this compound has a high potential for abuse and addiction, making it a controlled substance in many countries .

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVDUKEQYOJNR-VZXSFKIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-36-2 (Parent)
Record name Cocaine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048903
Record name (-)-Cocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-21-4
Record name (-)-Cocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cocaine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Cocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cocaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cocaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cocaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cocaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cocaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cocaine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cocaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.